molecular formula C14H15NO3 B8409828 methyl 3-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate

methyl 3-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate

Cat. No. B8409828
M. Wt: 245.27 g/mol
InChI Key: ATELEGWYCMFUDQ-UHFFFAOYSA-N
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Patent
US08669256B2

Procedure details

To a solution of methyl 3-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate 80 (1.3 g, 5.3 mmol) in (25 mL) of THF/MeOH/H2O (3/1/1) was added lithium hydroxide (419 mg, 17.5 mmol) in water (5 mL) and stirred overnight at rt. The reaction mixture was concentrated and extracted with CH2Cl2 to remove the excess of bis(2-chloroethyl)ether. The aqueous layer was then acidified with 2N HCl solution to (pH=1) and extracted with CH2Cl2. Organic layer was washed with brine and evaporated to give 3-(4-cyanotetrahydro-2H-pyran-4-yl)benzoic acid 81 (526 mg, 42%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
419 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:9]2[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=2)[C:12]([O:14]C)=[O:13])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1)#[N:2].[OH-].[Li+]>C1COCC1.CO.O.O>[C:1]([C:3]1([C:9]2[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=2)[C:12]([OH:14])=[O:13])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1)#[N:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(#N)C1(CCOCC1)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
419 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
THF MeOH H2O
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
to remove the excess of bis(2-chloroethyl)ether
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
Organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1(CCOCC1)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 526 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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